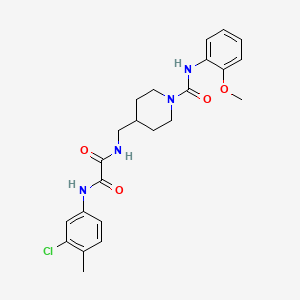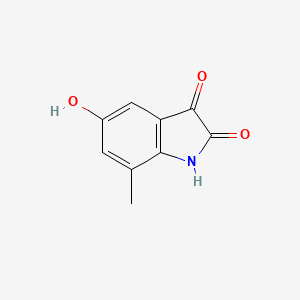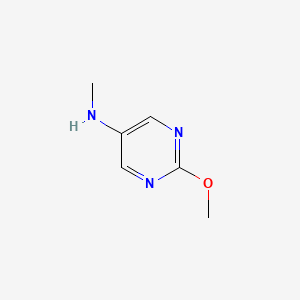![molecular formula C22H26FN5O2 B2710613 8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 904372-64-1](/img/structure/B2710613.png)
8-(2-fluorophenyl)-3-hexyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It belongs to the class of compounds known as imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such complex imidazole derivatives often involves multiple steps and various chemical reactions. For instance, the synthesis of fused multifunctionalized isoindole-1,3-diones, which are similar to the requested compound, involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This process forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antidepressant and Anxiolytic Potential : A study described the synthesis and biological evaluation of derivatives with similar structural features, highlighting their serotonin receptor affinity and inhibitor activity, suggesting potential applications in treating depression and anxiety. The research identified compounds with promising antidepressant and anxiolytic effects in preliminary pharmacological studies (Zagórska et al., 2016).
Fluorophores Development : Another research focus is the synthesis of new Y-shaped fluorophores with an imidazole core, indicating applications in materials science for optical and electronic devices. These compounds have been explored for their photophysical properties, offering insights into their use in fluorescence-based applications (Ozturk et al., 2012).
Anticancer Agents : Compounds structurally related to the query have been investigated for their anticancer activity, particularly against breast cancer. The synthesis and evaluation of these compounds revealed some derivatives with significant antiproliferative effects, suggesting their potential as leads for cancer therapeutics (Karthikeyan et al., 2017).
Novel Molecules Synthesis
Molluscicidal Agents : Research has also explored the synthesis of fluorine/phosphorus-substituted compounds for their application as molluscicidal agents against snails responsible for Bilharziasis diseases, highlighting the versatility of such compounds in addressing public health challenges (Al-Romaizan et al., 2014).
Selective Sensing of Fluoride : The development of colorimetric and ratiometric fluorescence sensors for fluoride, based on derivatives with similar structural features, demonstrates their utility in environmental and analytical chemistry for detecting fluoride ions with high selectivity and sensitivity (Peng et al., 2005).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could be of interest in the development of new drugs or therapeutic agents. Further studies could also explore its physical and chemical properties in more detail.
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c1-5-6-7-10-13-26-20(29)18-19(25(4)22(26)30)24-21-27(14(2)15(3)28(18)21)17-12-9-8-11-16(17)23/h8-9,11-12H,5-7,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKPXNMDLQNEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2710533.png)


![4-(4-fluorophenyl)-5-(phenylcarbamothioyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2710538.png)
![N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2710540.png)
![benzyl N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]carbamate](/img/structure/B2710542.png)


![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine](/img/structure/B2710546.png)


![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)
